N-(3-Cyanothiolan-3-YL)-4-(3,4-dimethylphenoxy)butanamide
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Overview
Description
N-(3-Cyanothiolan-3-YL)-4-(3,4-dimethylphenoxy)butanamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a thiolane ring, a cyanide group, and a dimethylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Cyanothiolan-3-YL)-4-(3,4-dimethylphenoxy)butanamide typically involves multiple steps:
Formation of the Thiolane Ring: This can be achieved through the cyclization of a suitable precursor under acidic or basic conditions.
Introduction of the Cyanide Group: The cyanide group can be introduced via nucleophilic substitution reactions using reagents like sodium cyanide or potassium cyanide.
Attachment of the Dimethylphenoxy Group: This step involves the reaction of the thiolane intermediate with 3,4-dimethylphenol under appropriate conditions, such as the presence of a base like sodium hydride.
Formation of the Amide Bond: The final step involves the reaction of the intermediate with a suitable amine or amide-forming reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(3-Cyanothiolan-3-YL)-4-(3,4-dimethylphenoxy)butanamide can undergo various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The cyanide group can be reduced to an amine.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving thiolane or cyanide groups.
Medicine: Potential therapeutic applications due to its unique structural features.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of N-(3-Cyanothiolan-3-YL)-4-(3,4-dimethylphenoxy)butanamide would depend on its specific application. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
N-(3-Cyanothiolan-3-YL)-4-(3,4-dimethylphenoxy)butanamide: can be compared with other amides containing thiolane or cyanide groups.
This compound: can be compared with other phenoxy-substituted compounds.
Uniqueness
- The combination of a thiolane ring, cyanide group, and dimethylphenoxy group in a single molecule is unique and may confer specific properties not found in other compounds.
- Its potential applications in diverse fields such as chemistry, biology, and medicine highlight its versatility.
Properties
IUPAC Name |
N-(3-cyanothiolan-3-yl)-4-(3,4-dimethylphenoxy)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2S/c1-13-5-6-15(10-14(13)2)21-8-3-4-16(20)19-17(11-18)7-9-22-12-17/h5-6,10H,3-4,7-9,12H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFXOOJMHXQJDFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCCC(=O)NC2(CCSC2)C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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